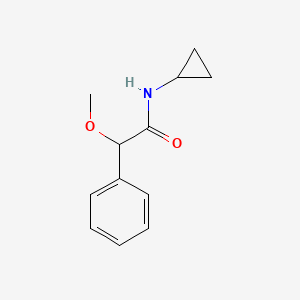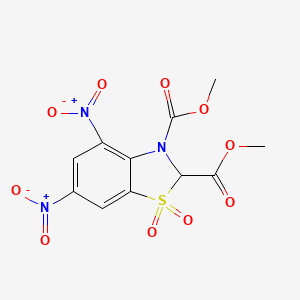![molecular formula C25H26N2O2 B15010811 2-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15010811.png)
2-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a quinazolinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with an isocyanate to form a urea intermediate, followed by cyclization under acidic or basic conditions to yield the quinazolinone core. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining the quality and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents on the aromatic rings .
Aplicaciones Científicas De Investigación
2-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-Phenyl-4(3H)-quinazolinone
- 2-Methyl-4(3H)-quinazolinone
- 2-(4-Methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
What sets 2-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE apart from these similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy, methyl, and isopropyl groups on the aromatic ring, along with the phenyl group on the quinazolinone core, provides a unique combination of steric and electronic effects that can enhance its interaction with molecular targets .
Propiedades
Fórmula molecular |
C25H26N2O2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H26N2O2/c1-16(2)20-15-21(17(3)14-23(20)29-4)24-26-22-13-9-8-12-19(22)25(28)27(24)18-10-6-5-7-11-18/h5-16,24,26H,1-4H3 |
Clave InChI |
IXFZCLFUHQLGEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-({[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15010753.png)
![6-Amino-3-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010755.png)

![Benzene-1,4-diyl bis[3-(morpholin-4-ylsulfonyl)benzoate]](/img/structure/B15010771.png)
![5-[(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15010775.png)

![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15010783.png)
![ethyl (2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15010784.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010788.png)
![2-[(6-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15010804.png)
![(2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B15010806.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010807.png)
![(5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15010820.png)
